Erythromycin ethylsuccinate Erythromycin ethylsuccinate Butanedioic acid O4-[4-(dimethylamino)-2-[[14-ethyl-7,12,13-trihydroxy-4-[(5-hydroxy-4-methoxy-4,6-dimethyl-2-oxanyl)oxy]-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyl-3-oxanyl] ester O1-ethyl ester is an aminoglycoside.
Brand Name: Vulcanchem
CAS No.: 1264-62-6
VCID: VC20783676
InChI: InChI=1S/C43H75NO16/c1-15-29-43(11,52)36(48)24(5)33(47)22(3)20-41(9,51)38(25(6)34(26(7)39(50)57-29)59-32-21-42(10,53-14)37(49)27(8)56-32)60-40-35(28(44(12)13)19-23(4)55-40)58-31(46)18-17-30(45)54-16-2/h22-29,32,34-38,40,48-49,51-52H,15-21H2,1-14H3/t22?,23?,24?,25?,26?,27?,28?,29?,32?,34?,35?,36?,37?,38?,40?,41-,42-,43-/m1/s1
SMILES: CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O
Molecular Formula: C43H75NO16
Molecular Weight: 862.1 g/mol

Erythromycin ethylsuccinate

CAS No.: 1264-62-6

Cat. No.: VC20783676

Molecular Formula: C43H75NO16

Molecular Weight: 862.1 g/mol

* For research use only. Not for human or veterinary use.

Erythromycin ethylsuccinate - 1264-62-6

CAS No. 1264-62-6
Molecular Formula C43H75NO16
Molecular Weight 862.1 g/mol
IUPAC Name 4-O-[4-(dimethylamino)-2-[[(7R,13S)-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate
Standard InChI InChI=1S/C43H75NO16/c1-15-29-43(11,52)36(48)24(5)33(47)22(3)20-41(9,51)38(25(6)34(26(7)39(50)57-29)59-32-21-42(10,53-14)37(49)27(8)56-32)60-40-35(28(44(12)13)19-23(4)55-40)58-31(46)18-17-30(45)54-16-2/h22-29,32,34-38,40,48-49,51-52H,15-21H2,1-14H3/t22?,23?,24?,25?,26?,27?,28?,29?,32?,34?,35?,36?,37?,38?,40?,41-,42-,43-/m1/s1
Standard InChI Key NSYZCCDSJNWWJL-WHIGFMSZSA-N
Isomeric SMILES CCC1[C@@](C(C(C(=O)C(C[C@@](C(C(C(C(C(=O)O1)C)OC2C[C@@](C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O
SMILES CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O
Canonical SMILES CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O
Colorform WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER

Chemical Structure and Properties

Erythromycin ethylsuccinate is an ester of erythromycin, created specifically to improve oral administration effectiveness. Chemically known as erythromycin 2′-(ethylsuccinate), this compound has a molecular formula of C43H75NO16 and a molecular weight of 862.06 daltons . The compound is derived from erythromycin, which is produced by a strain of Saccharopolyspora erythraea (formerly known as Streptomyces erythraeus) .

Like other erythromycin derivatives, the ethylsuccinate form has poor water solubility, which influences its pharmaceutical formulations . The base form, stearate salt, and esters of erythromycin all share this characteristic of limited water solubility, necessitating special formulation considerations for effective delivery and absorption.

The esterification of erythromycin to create the ethylsuccinate form serves a critical purpose: it enhances stability in the acidic environment of the stomach, addressing one of the primary limitations of erythromycin base, which is easily inactivated by gastric acid . This modification significantly improves the oral bioavailability of the compound while maintaining its antimicrobial efficacy.

Pharmaceutical Formulations

Erythromycin ethylsuccinate is available in several pharmaceutical preparations designed to optimize administration and palatability:

Oral Suspension Formulations

Several commercial formulations of erythromycin ethylsuccinate are available, including:

  • E.E.S. Granules: A cherry-flavored formulation intended for reconstitution with water, providing erythromycin ethylsuccinate equivalent to 200 mg of erythromycin per 5-mL teaspoonful

  • E.E.S. 200 Liquid: A fruit-flavored suspension containing erythromycin ethylsuccinate equivalent to 200 mg of erythromycin per 5-mL teaspoonful

  • E.E.S. 400 Liquid: An orange-flavored suspension containing erythromycin ethylsuccinate equivalent to 400 mg of erythromycin per 5-mL teaspoonful

These formulations are designed to improve palatability and facilitate administration, particularly important for pediatric patients who may struggle with tablet or capsule forms.

Pharmacological Properties

Mechanism of Action

Erythromycin ethylsuccinate, following conversion to its active form (erythromycin base), exerts its antimicrobial effects through inhibition of bacterial protein synthesis. The mechanism involves binding to the 50S subunit of the bacterial ribosomal RNA complex, which interferes with aminoacyl translocation . This interaction prevents the transfer of tRNA bound at the A site of the rRNA complex to the P site, effectively blocking the addition of incoming tRNA and its attached amino acid to the growing polypeptide chain .

This inhibitory action on protein synthesis renders erythromycin primarily bacteriostatic (inhibiting bacterial growth) rather than bactericidal, especially at higher concentrations . By disrupting the production of essential proteins, erythromycin interferes with bacterial replication and cellular function.

In addition to its antimicrobial activity, erythromycin also functions as a motilin receptor agonist, increasing gut motility . This property makes erythromycin useful in certain gastrointestinal disorders where enhanced motility is beneficial, demonstrating its dual therapeutic roles.

Absorption and Distribution

Erythromycin ethylsuccinate is very rapidly absorbed from the gastrointestinal tract, with peak serum concentrations occurring between 0.5 and 2 hours after administration . This rapid absorption contrasts with erythromycin base, which typically reaches peak levels at approximately 4 hours post-administration .

Following absorption, erythromycin diffuses effectively into most tissues and phagocytes . The high concentration achieved in phagocytes is particularly advantageous, as it facilitates active transport of the antibiotic to infection sites. During active phagocytosis at these sites, large concentrations of erythromycin are released, enhancing its therapeutic efficacy at the location of infection .

Metabolism and Elimination

The primary metabolic pathway for erythromycin involves demethylation in the liver by the hepatic enzyme CYP3A4 . The main elimination route is through biliary excretion, with minimal renal clearance—only 2-15% of the drug is excreted unchanged in urine .

Erythromycin ethylsuccinate has a relatively short elimination half-life compared to other erythromycin esters. Studies have demonstrated a half-life of approximately 1.12 hours after a single dose, extending to 2.72 hours after multiple doses . Eight hours after administration of a single dose, erythromycin ethylsuccinate becomes undetectable in plasma in study volunteers .

Comparative Pharmacokinetics

Comparison with Erythromycin Estolate

Detailed pharmacokinetic studies have revealed significant differences between erythromycin ethylsuccinate and erythromycin estolate, another common erythromycin ester. These differences have important implications for clinical efficacy and dosing strategies.

Table 1: Comparative Pharmacokinetic Parameters of Erythromycin Ethylsuccinate versus Erythromycin Estolate

ParameterErythromycin EthylsuccinateErythromycin EstolateStatistical Significance
Half-life after single dose (hours)1.123.04p<0.05
Half-life after multiple doses (hours)2.725.47p<0.05
Absorption rate constant (per hour)3.961.40p<0.01
Volume of distribution (L/kg)7.76-8.941.84-2.11p<0.01
AUC after single dose (μg·h/ml)1.8820.39p<0.01
AUC after multiple doses (μg·h/ml)4.6830.61p<0.01
Clearance (ml/min)2,415-7,502314-572p<0.01

Data derived from comparative pharmacokinetic studies

Clinical Implications of Pharmacokinetic Differences

The distinct pharmacokinetic profile of erythromycin ethylsuccinate has several important clinical implications:

  • At 24 hours after the tenth dose in a multiple-dose regimen, erythromycin estolate was still detectable in four volunteers compared with only one volunteer receiving the ethylsuccinate form, suggesting potentially shorter duration of action for ethylsuccinate

  • The area under the curve (AUC) of erythromycin base generated from erythromycin ethylsuccinate at steady state was 1.6 times lower than that from erythromycin estolate, suggesting lower bioavailability of the active compound when administered as ethylsuccinate

  • These pharmacokinetic differences may explain clinical findings suggesting that erythromycin estolate might be more effective than erythromycin ethylsuccinate in certain clinical scenarios, such as in the treatment of streptococcal pharyngitis

Clinical Applications

Therapeutic Uses

Erythromycin ethylsuccinate is indicated for treating a wide variety of bacterial infections . Its spectrum of activity makes it effective against many gram-positive bacteria and some gram-negative organisms. Common conditions treated with erythromycin ethylsuccinate include:

  • Respiratory tract infections

  • Skin and soft tissue infections

  • Certain sexually transmitted infections

  • Other infections caused by susceptible bacterial strains

Additionally, erythromycin ethylsuccinate may be prescribed prophylactically to prevent certain bacterial infections in at-risk patients .

Drug Interactions and Metabolism

Erythromycin, including the ethylsuccinate form, undergoes metabolism via the hepatic enzyme CYP3A4 . This metabolic pathway creates potential for significant drug interactions, particularly with other medications that are substrates, inhibitors, or inducers of CYP3A4.

As an inhibitor of CYP3A4, erythromycin can increase serum concentrations of drugs metabolized by this enzyme, potentially leading to toxicity. Conversely, drugs that induce CYP3A4 may decrease erythromycin concentrations, potentially reducing its efficacy.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator